1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine
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Overview
Description
1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound with the molecular formula C₆H₁₂N₄ It belongs to the class of tetrazines, which are known for their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine can be synthesized through several methods. One common approach involves the reaction of hydrazine with nitriles, followed by oxidation. For example, the Pinner synthesis is a widely used method where hydrazine reacts with benzonitrile, followed by mild oxidation to yield the desired tetrazine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable tetrazine derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions can introduce different substituents at specific positions on the tetrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted tetrazines, pyridazines, and other heterocyclic compounds.
Scientific Research Applications
1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Diels-Alder reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of bioactive molecules.
Industry: It is used in the production of photoactive materials, luminescent elements, and electronic devices
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine involves its ability to participate in various chemical reactions due to its unique electronic structure. The compound can act as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with dienophiles. This reactivity is attributed to the delocalization of electron lone pairs on the nitrogen atoms, which enhances its electrophilic and nucleophilic properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine: A parent compound with similar reactivity but different substitution patterns.
3,6-Diaryl-1,2,4,5-tetrazine: These derivatives have aryl groups at positions 3 and 6, offering different electronic and steric properties.
1,2,3,4-Tetrahydro-1,1,5,6-tetramethylnaphthalene: A structurally related compound with different applications in materials science
Uniqueness
1,3,4,6-Tetramethyl-1,4-dihydro-1,2,4,5-tetrazine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
37454-63-0 |
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Molecular Formula |
C6H12N4 |
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1,3,4,6-tetramethyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C6H12N4/c1-5-7-10(4)6(2)8-9(5)3/h1-4H3 |
InChI Key |
YRKCWCTVABFRBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=NN1C)C)C |
Origin of Product |
United States |
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